6-Nitrodopamine-d4
Description
Properties
Molecular Formula |
C₈H₆D₄N₂O₄ |
|---|---|
Molecular Weight |
202.2 |
Synonyms |
4-(2-Aminoethyl-d4)-5-nitropyrocatechol; 4-(2-Aminoethyl-d4)-5-nitro-1,2-benzenediol; 4-(2-Aminoethyl-d4)-5-nitrobenzene-1,2-diol |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Isotopic Labeling in Research Applications
Synthetic Pathways for 6-Nitrodopamine and its Deuterated Variants (e.g., 6-Nitrodopamine-d4) for Research Purposes
The generation of this compound for research applications is not a single, direct process but rather a multi-stage endeavor that combines the synthesis of the core 6-nitrodopamine structure with methods for isotopic labeling. While a complete, published synthesis for the deuterated variant in a single document is scarce, a plausible and chemically sound pathway can be constructed from established methods for each distinct chemical transformation.
The process can be conceptually divided into two key stages: the deuteration of the ethylamine (B1201723) side chain and the nitration of the catechol ring.
Stage 1: Synthesis of Side-Chain Deuterated Dopamine (B1211576) (Dopamine-d4)
The incorporation of four deuterium (B1214612) atoms onto the ethylamine side chain of dopamine (at the α and β positions relative to the nitrogen atom) is a critical step. Modern synthetic organic chemistry offers versatile methods to achieve this with high efficiency. One such advanced method involves the use of ynamides as precursors. rsc.orgrsc.org This strategy allows for the divergent synthesis of amines selectively deuterated at the α- and/or β-positions. rsc.org The process can be initiated with a protected catechol, such as 3,4-dimethoxyphenethylamine, which is then converted into a dichlorinated ynamide. rsc.orgrsc.org This intermediate, upon treatment with a deuterated reagent source like deuterated triflic acid and a deuterated silane (B1218182) reducing agent (e.g., triethylsilane-d1), undergoes a domino keteniminium/iminium activation sequence to yield the desired α,β-dideuterated amine side chain with high levels of deuterium incorporation. rsc.orgrsc.org Finally, deprotection of the catechol hydroxyl groups would yield dopamine-d4.
Stage 2: Nitration to form this compound
Once dopamine-d4 is synthesized, the next step is the regioselective introduction of a nitro group (-NO₂) at the 6-position of the catechol ring. Research has shown a direct method for the nitration of dopamine itself. bio-protocol.org In a typical procedure, dopamine hydrochloride (or in this case, the synthesized dopamine-d4 hydrochloride) is dissolved in deoxygenized water along with sodium nitrite (B80452). bio-protocol.org The controlled addition of an acid initiates the reaction, leading to the formation of 6-nitrodopamine. bio-protocol.org This reaction is thought to proceed via the in-situ generation of a nitrating agent from the nitrite. Applying this method to the dopamine-d4 precursor would yield the final product, this compound.
Table 1: Conceptual Synthetic Pathway for this compound
| Step | Precursor | Key Reagents | Intermediate/Product | Rationale & Reference |
|---|---|---|---|---|
| 1 | Protected Dopamine (e.g., 3,4-dimethoxyphenethylamine) | Ynamide formation reagents, Deuterated acid, Deuterated silane | Dopamine-α,α,β,β-d4 | Provides a versatile and highly efficient route to side-chain deuterated amines. rsc.orgrsc.org |
| 2 | Dopamine-d4 Hydrochloride | Sodium Nitrite (NaNO₂), Acid, Deoxygenized Water | This compound | A direct nitration method that adds the nitro group to the 6-position of the catechol ring. bio-protocol.org |
Principles and Practical Applications of Stable Isotope Labeling with this compound in Mechanistic Studies
Stable isotope labeling is a powerful technique that replaces an atom in a molecule with its heavier, non-radioactive isotope. The resulting isotopologue is chemically identical to the parent compound but has a higher mass. This mass difference is the key principle behind its use in mechanistic studies, primarily as an internal standard for mass spectrometry and as a tracer for metabolic pathways. mdpi.comnih.gov The incorporation of deuterium, in particular, can also introduce a kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond is slower than a carbon-hydrogen (C-H) bond, a phenomenon that can be exploited to study reaction mechanisms and slow down drug metabolism. rsc.orgrsc.org
The most prominent research application of this compound is its use as an internal standard for isotope dilution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). google.com In this role, it enables the highly accurate and precise quantification of endogenous, unlabeled 6-nitrodopamine and other related catecholamines in complex biological samples like tissue perfusates. nih.gov
The principle is straightforward: a known quantity of this compound is added to a biological sample at the beginning of the extraction process. turkupetcentre.net This "spiked" sample is then subjected to preparation steps, such as solid-phase extraction, and chromatographic separation. nih.govturkupetcentre.net During mass spectrometry analysis, the instrument is set to detect both the unlabeled analyte (6-nitrodopamine) and the labeled internal standard (this compound) simultaneously.
Because the internal standard is chemically identical to the analyte, it experiences the exact same processing losses and ionization efficiency (or suppression) in the mass spectrometer. The key difference is its mass. The d4-labeled standard will have a mass-to-charge ratio (m/z) that is four units higher than the unlabeled analyte. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, an accurate quantification of the original amount of analyte in the sample can be calculated. This method is considered a gold standard for quantitative bioanalysis. google.com
Table 2: Application of this compound as an LC-MS/MS Internal Standard
| Parameter | Unlabeled Analyte (6-Nitrodopamine) | Labeled Standard (this compound) | Significance in Analysis |
|---|---|---|---|
| Chemical Formula | C₈H₁₀N₂O₄ | C₈H₆D₄N₂O₄ | Same chemical properties, co-elute in chromatography. |
| Molecular Weight | ~198.18 g/mol | ~202.20 g/mol | Mass difference of +4 Da allows for distinct detection by the mass spectrometer. |
| Function | Target compound for quantification. | Reference compound added in known quantity. | The ratio of analyte-to-standard signal corrects for experimental variability. |
| Analytical Method | Isotope Dilution LC-MS/MS | Isotope Dilution LC-MS/MS | Enables precise and accurate quantification in complex biological matrices. nih.gov |
Beyond its use for quantification, this compound has significant potential as a tracer for elucidating metabolic pathways. nih.gov Stable isotope tracing is a technique where a labeled compound is introduced into a biological system (e.g., cell culture or in vivo) to track its journey through biochemical reactions. mdpi.comresearchgate.net By analyzing the downstream metabolites and seeing which ones have incorporated the isotopic label, researchers can map metabolic fluxes and identify previously unknown pathways. nih.gov
The endogenous formation of 6-nitrodopamine is understood to be coupled to nitric oxide (NO) synthesis, suggesting it is a product of dopamine's interaction with reactive nitrogen species. frontiersin.orgfrontiersin.orgnih.gov A metabolic tracing study could use labeled precursors to confirm this. For instance, by administering dopamine-d4 to a biological system, researchers could use LC-MS/MS to see if the resulting 6-nitrodopamine is labeled (as this compound), thereby confirming and quantifying the rate of this specific conversion.
Conversely, this compound itself could be used as the tracer to investigate its own metabolic fate. After introducing this compound into a system, researchers would search for potential downstream metabolites that retain the d4-label. This could answer questions such as: Is 6-nitrodopamine a terminal metabolite, or is it further processed? Is it demethylated, oxidized, or conjugated? The presence of the deuterium label provides an unambiguous signature to follow the atoms from the parent compound through the metabolic network. The kinetic isotope effect associated with the C-D bonds could also be used to probe the mechanisms of enzymes that might metabolize it, as these enzymes would process the deuterated version more slowly. rsc.org
Table 3: Principles of this compound in Metabolic Tracer Studies
| Research Question | Tracer Compound | Experimental Approach | Expected Outcome |
|---|---|---|---|
| What is the rate of conversion of dopamine to 6-nitrodopamine? | Dopamine-d4 | Administer Dopamine-d4 to a biological system (e.g., aortic rings). Analyze the medium over time with LC-MS/MS. | Detection and quantification of newly synthesized this compound, confirming the direct metabolic link. |
| What is the metabolic fate of 6-nitrodopamine? | This compound | Administer this compound to a system. Extract metabolites and analyze with LC-MS/MS, looking for masses corresponding to potential modified forms + 4 Da. | Identification of novel deuterated metabolites, revealing the downstream metabolic pathways of 6-nitrodopamine. nih.gov |
| What enzymes are involved in 6-nitrodopamine metabolism? | This compound vs. unlabeled 6-Nitrodopamine | Compare the rate of disappearance of the labeled vs. unlabeled compound in the presence of specific enzyme systems. | A slower metabolic rate for the d4 version would indicate a kinetic isotope effect, implicating an enzyme that acts on the C-H bonds of the side chain. rsc.org |
Comprehensive Analytical Characterization and Quantification in Biological Matrices for Research
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 6-Nitrodopamine and 6-Nitrodopamine-d4
LC-MS/MS has emerged as the gold standard for the analysis of 6-Nitrodopamine in complex biological matrices due to its superior sensitivity and specificity. The method's validation ensures its reliability for research applications.
Effective sample preparation is a crucial first step to remove interfering substances and enrich the analyte of interest from biological samples like plasma, urine, and tissue homogenates. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. Specifically, Strata-X cartridges, which are polymeric reversed-phase SPE sorbents, have demonstrated high recovery and reproducibility for the extraction of catecholamines and their derivatives. The selection of appropriate wash and elution solvents is critical for optimizing the extraction process and achieving the desired level of sample cleanup and analyte enrichment.
The chromatographic separation of 6-Nitrodopamine is typically achieved using reversed-phase liquid chromatography. Columns such as the Shim-pack GIST C18-AQ are well-suited for this application, offering excellent retention and peak shape for polar compounds like catecholamines. The mobile phase usually consists of a mixture of an aqueous solution containing an acidifier, such as formic acid, and an organic solvent, like methanol (B129727) or acetonitrile. A gradient elution is often employed to effectively separate the analyte from other matrix components.
| Parameter | Typical Value/Condition |
| Column | Shim-pack GIST C18-AQ |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
This table represents typical parameters and may vary based on the specific application and instrumentation.
For the detection of 6-Nitrodopamine, tandem mass spectrometry is operated in the positive electrospray ionization (ESI+) mode. This is followed by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. The optimization of MS parameters, including the precursor ion and product ions, is essential for achieving low limits of detection. High-resolution mass spectrometry (HRMS) can be utilized for the characterization of fragment ions, providing a higher degree of confidence in the identification of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Nitrodopamine | 199.1 | 153.1 |
| This compound | 203.1 | 157.1 |
This table represents selected reaction monitoring transitions and may be subject to optimization based on the specific mass spectrometer used.
The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantitative bioanalysis. This compound serves as an ideal internal standard for the quantification of 6-Nitrodopamine. Since it has a slightly higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the unlabeled compound. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any analyte loss or matrix effects.
Mass Spectrometric Detection Modes and Optimization for Trace Analysis (e.g., ESI+ and HRMS for Fragment Ion Characterization)
Advanced Spectroscopic and Structural Elucidation Methods for Nitrocatecholamine Research
In addition to mass spectrometry, other spectroscopic techniques are invaluable for the structural elucidation of nitrocatecholamines in a broader research context. These methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as X-ray crystallography, provide detailed information about the molecular structure and conformation of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the molecular structure of newly synthesized compounds, including nitrocatecholamines. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and stereochemistry of the atoms can be determined, thus verifying the structure of 6-Nitrodopamine and its deuterated analog.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive characterization of isotopically labeled internal standards like this compound in complex biological research. Its capacity to provide precise mass measurements with high accuracy is fundamental for confirming the elemental composition of the analyte and differentiating it from isobaric interferences within a biological matrix.
In the analysis of this compound, HRMS is employed to determine the exact mass of the protonated molecular ion ([M+H]⁺). The theoretical exact mass of the neutral this compound molecule (C₈H₆D₄N₂O₄) is 202.0892 u. lgcstandards.com Upon positive ion electrospray ionization, the protonated molecule [M+H]⁺ is formed, which has a theoretical monoisotopic mass that can be calculated with high precision. This precise mass measurement allows for the calculation of a mass error, typically in the low parts-per-million (ppm) range, which serves as a critical identification parameter.
Beyond confirming the molecular formula, HRMS, often coupled with tandem mass spectrometry (MS/MS), provides detailed structural information through the analysis of fragmentation patterns. nih.govresearchgate.net When the isolated precursor ion of this compound is subjected to collision-induced dissociation, it breaks apart into characteristic product ions. For this compound, a common precursor ion observed is the protonated molecule at a mass-to-charge ratio (m/z) of approximately 203.1. doi.org A significant fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃), resulting in a major product ion at an m/z of approximately 186. doi.org This specific transition (203.1 → 186) is frequently monitored in quantitative assays using techniques like multiple reaction monitoring (MRM) on tandem mass spectrometers. doi.org HRMS analysis can precisely measure the mass of this fragment ion, further confirming the identity and structure of the parent compound. nih.gov
The data derived from HRMS analysis is crucial for developing highly selective and sensitive quantification methods for research studies involving the measurement of its non-labeled counterpart in biological fluids like Krebs-Henseleit solution or processed tissue samples. doi.orgnih.govresearchgate.net
Interactive Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Ion | Theoretical m/z | Observed m/z | Fragmentation | Source(s) |
| Precursor Ion | [M+H]⁺ | 203.0965 | ~203.1 | N/A | lgcstandards.comdoi.org |
| Major Fragment Ion | [M+H-NH₃]⁺ | 186.0699 | ~186 | Neutral Loss of NH₃ | doi.org |
| Note: Observed m/z values are based on nominal mass reported in tandem MS studies. HRMS would provide these with much higher precision (typically to four or more decimal places). |
Preclinical Pharmacological and Biological Activities of 6 Nitrodopamine in Isolated Systems and Animal Models
Modulation of Cardiovascular System Physiology in Research Models
Studies utilizing various research models have demonstrated that 6-nitrodopamine plays a crucial role in cardiovascular physiology, influencing both vascular tone and cardiac function.
Regulatory Roles in Smooth Muscle Function Beyond the Cardiovascular System (e.g., Vas Deferens Research)
The influence of 6-Nitrodopamine extends beyond the cardiovascular system, with significant regulatory roles observed in smooth muscle function, particularly in the vas deferens. researchgate.netresearchgate.netnih.gov
Contractile Effects and Mechanisms of Action in Reproductive Tissues
Research has shown that 6-Nitrodopamine is released from the rat and human vas deferens and acts as a major modulator of its contractility. researchgate.netfrontiersin.orgauajournals.org It elicits potent, concentration-dependent contractions in the rat isolated epididymal vas deferens (RIEVD). auajournals.orgauajournals.org The synthesis and release of 6-ND in this tissue are also linked to nitric oxide synthesis, as evidenced by the inhibitory effect of L-NAME. auajournals.orgauajournals.org Interestingly, 6-ND has been proposed as a key mediator of contractions induced by electric-field stimulation (EFS) in the RIEVD, potentially more so than noradrenaline. auajournals.orgauajournals.org
In addition to its direct contractile effects, 6-ND can potentiate the contractions induced by other catecholamines like noradrenaline, adrenaline, and dopamine (B1211576) in the RIEVD. nih.gov This potentiation is thought to occur through the activation of adrenergic terminals, possibly via pre-synaptic adrenoceptors. nih.gov
Interaction with Tricyclic Antidepressants and α1-Adrenoceptor Antagonists in Modulating Contractility
The contractile responses induced by 6-Nitrodopamine in the vas deferens are significantly modulated by certain pharmacological agents. Tricyclic antidepressants, such as desipramine, have been shown to inhibit contractions induced by 6-ND. researchgate.netauajournals.orgauajournals.org
Furthermore, selective α1-adrenoceptor antagonists, including doxazosin, tamsulosin, and silodosin, can block the contractile effects of 6-ND in the RIEVD. researchgate.netresearchgate.netnih.gov These antagonists cause a rightward shift in the concentration-response curve to 6-ND, indicating a competitive antagonism at its receptor. nih.gov Notably, the concentrations at which these antagonists block 6-ND-induced contractions are often different from those required to inhibit contractions induced by classical catecholamines like noradrenaline. nih.gov This suggests that the ejaculatory disorders associated with the therapeutic use of α1-adrenoceptor antagonists may be due to the blockade of 6-ND receptors rather than α1-adrenoceptors. researchgate.net This interaction highlights a potential shared mechanism of action for tricyclic antidepressants and α1-adrenoceptor antagonists in this tissue. researchgate.netbvsalud.org
Table 2: Interaction of 6-Nitrodopamine with Pharmacological Agents in Vas Deferens
| Agent | Effect on 6-ND Induced Contraction | Tissue Model | Citation |
| Desipramine (Tricyclic Antidepressant) | Inhibition | Rat isolated epididymal vas deferens | auajournals.orgauajournals.org |
| Doxazosin (α1-Adrenoceptor Antagonist) | Blockade | Rat isolated epididymal vas deferens | researchgate.netnih.gov |
| Tamsulosin (α1-Adrenoceptor Antagonist) | Blockade | Rat isolated epididymal vas deferens | researchgate.netresearchgate.netnih.gov |
| Silodosin (α1-Adrenoceptor Antagonist) | Blockade | Rat isolated epididymal vas deferens | researchgate.netresearchgate.netnih.gov |
Influence on Platelet Function and Aggregation in In Vitro Systems
In vitro studies have revealed that 6-Nitrodopamine also plays a role in modulating platelet function and aggregation. unicamp.br
Release from Stimulated Platelets and Modulatory Effects on Aggregation
Human platelets have been shown to release 6-Nitrodopamine upon stimulation with agonists such as thrombin, collagen, ADP, and dopamine. However, 6-ND itself does not appear to directly cause or inhibit platelet aggregation induced by ADP, collagen, or epinephrine. unicamp.br Interestingly, it has been observed to potentiate aggregation induced by U-46619.
Antagonistic Actions on Dopamine-Induced Platelet Potentiation
A key finding is the ability of 6-Nitrodopamine to antagonize the potentiation of platelet aggregation induced by dopamine. unicamp.brunicamp.br Dopamine, at certain concentrations, can enhance aggregation stimulated by subthreshold concentrations of ADP and collagen. unicamp.br 6-ND effectively reduces this dopamine-potentiated aggregation. unicamp.br This antagonistic effect appears to be mediated through dopamine D2/D3 receptors, as selective D2 and D3 receptor antagonists mimic this effect, and the potentiation of aggregation by a selective D2 agonist is blocked by 6-ND. unicamp.br These findings suggest that 6-ND may act as a D2/D3 receptor antagonist in platelets, potentially playing a protective role against thrombosis associated with vascular dysfunction where both dopamine and 6-ND are released. unicamp.br
Molecular and Cellular Mechanisms of Action of 6 Nitrodopamine
Receptor Interactions and Pharmacological Antagonism
6-Nitrodopamine (6-ND) exerts its effects through specific interactions with dopaminergic and adrenergic receptors, acting primarily as an antagonist. This activity has been observed across different tissue types, including vascular tissues, platelets, and the cardiac system.
Selective Dopamine (B1211576) D2-like Receptor Antagonism in Vascular Tissues
Research has consistently demonstrated that 6-Nitrodopamine functions as a potent and selective antagonist of dopamine D2-like receptors in various vascular tissues. frontiersin.orgresearchgate.netphysiology.orgfrontiersin.orgscielo.br This antagonism is a key mechanism by which it induces vasorelaxation. frontiersin.orgphysiology.org Studies on human umbilical cord vessels (HUCV), human popliteal vessels, and aortas from species like Chelonoidis carbonaria and marmosets have shown that these tissues have a basal release of 6-ND. frontiersin.orgphysiology.orgscielo.br
In human umbilical arteries and veins, 6-ND did not cause contraction but instead produced a rightward shift in the concentration-response curves to dopamine, indicating antagonism. researchgate.net The vasorelaxant effect of 6-ND was mimicked by the D2-receptor antagonist haloperidol, but was unaffected by the D1-receptor antagonist SCH-23390, further confirming its selectivity for D2-like receptors. researchgate.net Similarly, in the rabbit isolated aorta, 6-ND induced concentration-dependent relaxations and significantly reduced dopamine-induced contractions without affecting those caused by noradrenaline or adrenaline. frontiersin.org This selective antagonism of D2-like receptors represents a novel mechanism through which nitric oxide (NO) can modulate vascular tone independently of the canonical cGMP pathway. researchgate.netfrontiersin.org
| Tissue | Key Finding | Reference |
|---|---|---|
| Human Umbilical Cord Vessels (HUCV) | Acts as a selective dopamine D2-receptor antagonist, causing vasorelaxation. | researchgate.net |
| Rabbit Isolated Aorta | Induces relaxation and selectively antagonizes dopamine-induced contractions. | frontiersin.orgresearchgate.net |
| Marmoset Thoracic Aorta & Pulmonary Artery | Released endogenously and acts as a potent, selective antagonist of D2-like receptors. | scielo.br |
| Chelonoidis carbonaria Aorta | Acts as a highly selective dopamine D2-like receptor antagonist. | nih.gov |
Dopamine D2/D3 Receptor Antagonism in Platelet Research
In the context of platelet function, 6-Nitrodopamine has been identified as a D2/D3 receptor antagonist. Human washed platelets release both 6-ND and another catecholamine, 6-cyanodopamine. While 6-ND itself does not induce or inhibit platelet aggregation directly, it plays a modulatory role. Specifically, it reduces the potentiation of ADP and collagen-induced aggregation caused by dopamine. This effect is consistent with D2/D3 receptor antagonism, as the selective D2 agonist sumanirole (B131212) was found to potentiate aggregation, an effect that was subsequently blocked by 6-ND. This suggests that endogenously released 6-ND from the vascular endothelium could modulate platelet reactivity and potentially play a protective role in conditions involving vascular dysfunction.
Enzymatic Modulation and Biosynthetic Pathways
The synthesis and release of 6-Nitrodopamine are tightly regulated by specific enzymatic pathways, primarily involving nitric oxide synthase and peroxidases.
Involvement of Nitric Oxide Synthase (NOS) in 6-Nitrodopamine Synthesis and Release
The synthesis of 6-Nitrodopamine is intrinsically coupled to the activity of Nitric Oxide Synthase (NOS). researchgate.netscielo.brfrontiersin.org The basal release of 6-ND is significantly reduced in various tissues, including vascular tissues and the heart, when treated with the NOS inhibitor Nω-nitro-L-arginine methyl ester (L-NAME). physiology.orgfrontiersin.orgscielo.brnih.govfrontiersin.org Furthermore, the removal of the endothelium, the primary site of endothelial NOS (eNOS), virtually abolishes 6-ND release. physiology.orgnih.gov
Studies using knockout mice have provided more specific insights, showing that the basal release of 6-ND was substantially decreased in eNOS knockout (eNOS−/−) mice but not in neuronal NOS (nNOS−/−) knockout mice, confirming a non-neurogenic, endothelial source for 6-ND in the heart. physiology.orgnih.govresearchgate.net In the rat vas deferens, however, nNOS appears to be the main isoform associated with 6-ND release. nih.gov The primary biosynthetic pathway is believed to involve the direct nitration of dopamine by NO generated from NOS. nih.gov This positions 6-ND synthesis as a major mechanism by which NO exerts its physiological effects, particularly vasodilation. physiology.orgfrontiersin.orgscielo.br
| Condition/Tissue | Effect on 6-ND Release | Implication | Reference |
|---|---|---|---|
| Treatment with L-NAME (NOS inhibitor) | Significantly reduced | NOS activity is crucial for 6-ND synthesis. | physiology.orgscielo.brfrontiersin.org |
| Mechanical removal of endothelium | Virtually abolished | 6-ND is primarily derived from the endothelium. | physiology.orgnih.gov |
| eNOS knockout mice heart | Substantially decreased | eNOS is the key isoform for cardiac 6-ND synthesis. | physiology.orgnih.govresearchgate.net |
| nNOS knockout mice heart | Not altered | nNOS is not the primary source for cardiac 6-ND. | physiology.orgnih.gov |
Role of Peroxidases and Reactive Oxygen Species (e.g., H2O2) in Biosynthesis/Release Modulation
Beyond the direct involvement of NOS, other factors such as reactive oxygen species (ROS) and peroxidases modulate the biosynthesis of 6-Nitrodopamine. Specifically, endogenous hydrogen peroxide (H₂O₂) and peroxidases play a major role. nih.gov The addition of H₂O₂ to human umbilical artery preparations significantly increased the basal release of 6-ND. nih.gov Conversely, catalase, an enzyme that degrades H₂O₂, reduced its release. frontiersin.orgnih.gov This suggests that H₂O₂ stimulates the biosynthesis of 6-ND, likely by stimulating eNOS activity. frontiersin.orgnih.gov
The biosynthesis of 6-ND can occur through the direct nitrosation of dopamine by NO or through the oxidation of the nitrite (B80452) anion (NO₂⁻), a degradation product of NO. mdpi.comnih.gov This latter pathway can be facilitated by heme peroxidases. mdpi.comnih.gov Interestingly, the formation of peroxynitrite, a reactive species formed from NO and superoxide (B77818) anion, does not seem to be involved in 6-ND synthesis. nih.gov In fact, pre-incubation with superoxide dismutase (SOD), which scavenges superoxide, actually increased the basal release of 6-ND, likely by preventing NO from being destroyed by the superoxide anion, thereby making more NO available for dopamine nitration. frontiersin.orgnih.gov
Interactions with Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) in Preclinical Settings
The metabolism of catecholamines is primarily regulated by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). In preclinical studies, 6-Nitrodopamine has demonstrated weak inhibitory activity on both MAO-A and MAO-B. frontiersin.orgresearchgate.net In a cell-free assay, 6-Nitrodopamine produced less than 30% inhibition of MAO-A at a high concentration of 1 mM. frontiersin.orgresearchgate.net Its effect on MAO-B was slightly more pronounced, with less than 40% inhibition observed at 1 mM. frontiersin.orgresearchgate.net One study found that at 1 mM, 6-Nitrodopamine inhibited MAO-B by 60%, while no significant inhibition was seen at concentrations of 100 µM or lower. nih.gov This suggests that the potent physiological effects of 6-Nitrodopamine are largely independent of MAO inhibition. frontiersin.orgresearchgate.net
Compared to the selective COMT inhibitor tolcapone, 6-Nitrodopamine and other related nitrated catechols are considered very weak inhibitors of the COMT enzyme in vitro. nih.gov While exogenous 6-nitronoradrenaline, a related compound, can act as a COMT inhibitor in the striatum, the inhibitory potential of 6-Nitrodopamine itself appears to be minimal. nih.gov
| Enzyme | Concentration | % Inhibition | Source |
|---|---|---|---|
| MAO-A | 1 mM | <30% | frontiersin.orgresearchgate.net |
| MAO-B | 1 mM | <40% | frontiersin.orgresearchgate.net |
| MAO-B | 1 mM | ~60% | nih.gov |
| MAO-B | ≤100 µM | No significant inhibition | nih.gov |
Intracellular Signaling Pathways and Protein Interactions
Lack of cGMP Pathway Involvement in Specific Relaxant Effects
A significant body of research highlights that the potent vasorelaxant effects of 6-Nitrodopamine are mediated through a mechanism independent of the canonical nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. frontiersin.orgfrontiersin.org In various isolated vascular tissues, including those from rabbits and reptiles, the vasorelaxation induced by 6-Nitrodopamine is not diminished by pretreatment with inhibitors of the NO synthase enzyme (like L-NAME) or inhibitors of soluble guanylate cyclase (sGC) such as ODQ and methylene (B1212753) blue. frontiersin.orgnih.govnih.govscielo.br This is a stark contrast to traditional endothelium-dependent vasodilators like acetylcholine, whose effects are dependent on the NO-cGMP pathway. frontiersin.orgfrontiersin.org Furthermore, studies have shown that 6-Nitrodopamine does not increase cGMP levels in human washed platelets. physiology.org These findings strongly indicate that 6-Nitrodopamine represents a novel mechanism by which NO can modulate vascular tone without involving cGMP production, possibly by acting as a selective dopamine D2-like receptor antagonist. frontiersin.orgnih.govresearchgate.net
Modulation of Protein Kinase A (PKA) Pathways
The positive chronotropic and inotropic (force of contraction) effects of classical catecholamines are heavily dependent on the activation of the cAMP-dependent protein kinase A (PKA) pathway. mdpi.com However, 6-Nitrodopamine appears to operate, at least in part, independently of this pathway. nih.gov In rat isolated atria, the PKA inhibitor H-89 completely abolishes the increased atrial frequency induced by dopamine, noradrenaline, and adrenaline. researchgate.netnih.gov In contrast, H-89 only attenuates the positive chronotropic effect of 6-Nitrodopamine, which is still able to significantly increase the atrial rate in the presence of the inhibitor. researchgate.netnih.gov This indicates that 6-Nitrodopamine utilizes a dual mechanism: it can cause the release of other catecholamines from nerve terminals, but it also directly increases atrial frequency through a PKA-independent mechanism. researchgate.netresearchgate.netnih.gov
Selective Binding to Adenylyl Cyclase Modulating Proteins (CAP1, CAP2, STIM1) in Cardiomyocytes
Recent affinity purification studies using human cardiomyocyte membranes have identified specific binding partners for 6-Nitrodopamine, shedding light on its unique mechanism of action. frontiersin.orgnih.gov An agarose (B213101) bead coupled to 6-Nitrodopamine was used to selectively isolate three proteins that modulate adenylyl cyclase: Cyclase-Associated Protein 1 (CAP1), Cyclase-Associated Protein 2 (CAP2), and Stromal Interaction Molecule 1 (STIM1). frontiersin.orgresearchgate.netnih.gov These proteins are now considered primary candidates for a putative 6-Nitrodopamine receptor that mediates the modulation of adenylyl cyclase. frontiersin.orgnih.gov This interaction could explain the positive chronotropic effects of 6-Nitrodopamine, as CAP1 is known to bind and activate adenylyl cyclase, and STIM1 is also associated with its activation. frontiersin.orgnih.gov A negative modulation of CAP1 and CAP2 by 6-Nitrodopamine has also been proposed as a mechanism in other tissues, such as the human vas deferens. nih.gov
| Protein | Known Function | Source |
|---|---|---|
| Cyclase-Associated Protein 1 (CAP1) | Binds and activates adenylyl cyclase | frontiersin.orgresearchgate.netnih.gov |
| Cyclase-Associated Protein 2 (CAP2) | Modulates adenylyl cyclase | frontiersin.orgresearchgate.netnih.gov |
| Stromal Interaction Molecule 1 (STIM1) | Expressed in cardiomyocytes, associated with adenylyl cyclase activation | frontiersin.orgresearchgate.netnih.gov |
Redox Chemistry and Formation of Reactive Intermediates
The chemical structure of 6-Nitrodopamine, specifically the presence of a nitro group on the catechol ring, predisposes it to participation in redox reactions. cymitquimica.com This can lead to the formation of reactive intermediates. cymitquimica.com The synthesis of 6-Nitrodopamine itself is linked to redox processes, particularly involving nitric oxide (NO). uc.pt The oxidation of dopamine in the presence of NO or its reactive species can lead to the formation of 6-Nitrodopamine. acs.org The catechol moiety is susceptible to oxidation, forming reactive o-quinone species which are key intermediates. qut.edu.au This redox cycling can potentially contribute to oxidative stress. The nitro group can be reduced to form reactive intermediates that interact with cellular targets, a mechanism observed in other nitro-aromatic compounds.
Role of the Nitro Group in Redox Reactions and Potential for Reactive Species Generation
The nitro group at the 6-position of the dopamine ring renders the compound susceptible to redox reactions, potentially leading to the generation of reactive intermediates. cymitquimica.com This reactivity is a key aspect of its mechanism of action and toxicological profile. The nitro group enhances the electrophilicity of the molecule, enabling it to participate in various redox processes and interact with biological targets.
Research has shown that 6-Nitrodopamine can be oxidized by several enzymatic and chemical systems that generate hydrogen peroxide (H₂O₂). These include horseradish peroxidase (HRP)/H₂O₂, lactoperoxidase (LPO)/H₂O₂, and the Fenton reagent (Fe²⁺/EDTA/H₂O₂). academie-sciences.frnih.gov This oxidation process leads to the smooth formation of yellowish-brown pigments. nih.govresearchgate.net Spectroscopic and chemical analyses of these pigments reveal that they are composed of oligomeric species. nih.gov
During the oxidation of 6-Nitrodopamine, reactive intermediates are formed. The process can proceed through the formation of 4-nitro-o-quinone or 4-nitro-2,3-dihydroindole-6,7-dione intermediates, which are then trapped by the starting nitrocatechol molecules to form dimers. researchgate.net Specifically, oxidation with HRP/H₂O₂ yields two primary dimeric products where a 6-nitrodopamine unit is linked via an ether bond to a nitroindoline (B8506331) moiety. academie-sciences.frnih.gov Further oxidation leads to the generation of reactive nitro groups, which are thought to be attached to sp³ hybridized carbons within the oligomeric structures. nih.gov These products can, under acidic conditions, induce the nitrosation of other molecules, highlighting the potential for 6-Nitrodopamine to act as a source of reactive nitrogen species following its oxidative transformation. nih.gov
Table 1: Oxidizing Systems and Products of 6-Nitrodopamine Oxidation
| Oxidizing System | Key Intermediates/Products | Reference |
|---|---|---|
| Horseradish Peroxidase (HRP)/H₂O₂ | Yellowish-brown pigments, Dimeric species, Oligomers with reactive nitro groups | researchgate.net, nih.gov |
| Lactoperoxidase (LPO)/H₂O₂ | Yellowish-brown pigments | nih.gov |
| Fenton Reagent (Fe²⁺/EDTA/H₂O₂) | Yellowish-brown pigments | academie-sciences.fr, nih.gov |
| Fe²⁺/O₂ | Yellowish-brown pigments | nih.gov |
| K₃Fe(CN)₆ | Dimeric species | researchgate.net |
Mechanistic Insights into Formation via Nucleophilic Attack to Dopamine Quinone
The formation of 6-Nitrodopamine in biological systems is a critical area of study, with significant evidence pointing towards a mechanism involving dopamine quinone. In environments characterized by oxidative stress, dopamine can be oxidized to its corresponding o-quinone. academie-sciences.fr This two-electron oxidation is a crucial first step.
The primary mechanism proposed for the subsequent nitration is the nucleophilic addition of a nitrite ion (NO₂⁻) to the dopamine quinone. academie-sciences.fracademie-sciences.frnih.gov This pathway is favored over mechanisms involving reactive nitrogen radicals. nih.gov Model experiments utilizing tyrosinase, a copper-containing enzyme that specifically catalyzes the two-electron oxidation of catechols to o-quinones, support this hypothesis. In the presence of nitrite ions, tyrosinase efficiently catalyzes the conversion of dopamine to 6-Nitrodopamine, reinforcing the role of the quinone intermediate. academie-sciences.frnih.gov
This formation pathway is observed under various conditions that promote dopamine oxidation in the presence of nitrite. Hydrogen peroxide-dependent systems, including enzymatic (e.g., HRP, LPO) and chemical (e.g., Fe²⁺/H₂O₂) oxidations of dopamine in the presence of nitrite, yield 6-Nitrodopamine. nih.gov The presence of quinone-trapping agents can inhibit the reaction, further confirming that the dopamine quinone is a necessary intermediate in this nitration pathway. academie-sciences.fr
Table 2: Key Steps and Evidence for the Formation of 6-Nitrodopamine
| Step/Component | Description | Supporting Evidence | Reference |
|---|---|---|---|
| Initial Reactant | Dopamine | Starting catecholamine | nih.gov |
| Oxidation | Two-electron oxidation of dopamine to form dopamine quinone. | Can be catalyzed by H₂O₂-dependent systems (HRP, LPO, Fenton reagent) or tyrosinase. | academie-sciences.fr, nih.gov |
| Nitrating Agent | Nitrite ion (NO₂⁻) | Acts as the nucleophile. | academie-sciences.fr, nih.gov |
| Key Mechanism | Nucleophilic attack of the nitrite ion on the dopamine quinone. | Model experiments with tyrosinase produce 6-Nitrodopamine; inhibition by quinone-trapping agents. | academie-sciences.fr, nih.gov |
| Final Product | 6-Nitrodopamine | The nitrated derivative of dopamine. | nih.gov |
Insights into Preclinical Pathophysiological Models
Implications in Neurodegenerative Disease Research (Mechanistic Aspects, e.g., Impairment of Dopaminergic Neurotransmission)
The potential involvement of 6-nitrodopamine in neurodegenerative processes, particularly those affecting dopaminergic systems, is an area of growing interest. Research into the mechanistic aspects of 6-nitrodopamine has been facilitated by the ability to accurately measure its levels, a process reliant on stable isotope-labeled standards like 6-nitrodopamine-d4.
Studies have suggested that 6-nitrodopamine may play a role in the modulation of dopaminergic neurotransmission. One study in anaesthetized rats investigated the effect of intracerebral administration of 6-nitrodopamine on striatal dopamine (B1211576) metabolism. nih.gov It was observed that 6-nitrodopamine is a weak inhibitor of Catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of dopamine. nih.govresearchgate.net At high concentrations (1 mM), 6-nitrodopamine was also found to inhibit Monoamine Oxidase B (MAO-B) by 60%. nih.gov The inhibition of these key enzymes in dopamine metabolism could theoretically lead to an increase in synaptic dopamine levels, a mechanism of interest in conditions like Parkinson's disease. However, compared to established COMT inhibitors like tolcapone, 6-nitrodopamine was found to be a very weak inhibitor in vitro. nih.gov
Furthermore, the formation of 6-nitrodopamine from the oxidation of dopamine by nitrite (B80452) and peroxide has been proposed as a potential contributor to oxidative stress-induced neurotoxicity. tandfonline.com This process could be relevant to the pathophysiology of neurodegenerative disorders where oxidative stress is a known factor.
The ability to quantify endogenous 6-nitrodopamine in brain tissue and microdialysates, using this compound as an internal standard, is a critical component of research aimed at understanding its potential regulatory role in dopaminergic tone and its contribution to neurodegenerative pathways. nih.gov
Contribution to Vascular Dysregulation in Experimental Models
A significant body of research, heavily reliant on quantitative analysis using this compound, has established 6-nitrodopamine as a modulator of vascular function. In numerous experimental models, endothelium-derived 6-nitrodopamine has been identified as a potent vasorelaxant. nih.govresearchgate.net Its synthesis is linked to nitric oxide (NO) synthase activity, as the release of 6-nitrodopamine is significantly reduced by inhibitors of this enzyme. researchgate.net
The mechanism underlying the vasorelaxant effect of 6-nitrodopamine appears to be distinct from the classical NO-cGMP pathway. Studies have shown that the vasorelaxation induced by 6-nitrodopamine is not affected by inhibitors of soluble guanylate cyclase (sGC). frontiersin.org Instead, the primary mechanism of action is believed to be the selective antagonism of dopamine D2-like receptors in the vasculature. nih.govresearchgate.netresearchgate.net This has been demonstrated in various vascular tissues, including human umbilical cord vessels and aortic rings from several animal species. researchgate.netresearchgate.net
The balance between the vasoconstrictor effects of dopamine and the vasorelaxant effects of 6-nitrodopamine, both of which can be accurately measured using deuterated standards, is thought to be a novel mechanism for the regulation of vascular tone. frontiersin.org Chronic administration of L-NAME, an NO synthase inhibitor, is a common preclinical model for hypertension and results in reduced synthesis of 6-nitrodopamine. frontiersin.org
Role in Cardiac Dysfunction Models
In addition to its vascular effects, 6-nitrodopamine has been shown to have significant effects on cardiac function in experimental models. The quantification of endogenous 6-nitrodopamine in cardiac tissues, using this compound as an internal standard, has been crucial in these investigations. nih.gov
In isolated rat heart preparations, 6-nitrodopamine has been identified as a potent positive inotropic and chronotropic agent. nih.govnih.gov It has been reported to be significantly more potent than classical catecholamines such as dopamine, noradrenaline, and adrenaline in increasing left ventricular developed pressure and heart rate. nih.gov For instance, a bolus injection of 0.01 pmol of 6-nitrodopamine caused a significant increase in left ventricular developed pressure, whereas much higher doses of dopamine and noradrenaline (10 pmol) and adrenaline (100 pmol) were required to elicit similar effects. nih.gov
The positive inotropic effect of 6-nitrodopamine was found to be selectively blocked by the β1-adrenoceptor antagonist atenolol (B1665814) at concentrations that did not affect the inotropic effects of other catecholamines. nih.gov This suggests that 6-nitrodopamine may act on a receptor that is pharmacologically distinct from the classical beta-adrenergic receptors, and that this receptor is a key regulator of cardiac inotropism. nih.govnih.gov The release of 6-nitrodopamine from the heart is, similar to the vasculature, dependent on endothelial nitric oxide synthase (eNOS) and appears to be of non-neurogenic origin. nih.gov
Comparative Preclinical Pharmacology and Structure Activity Relationship Research
Comparative Potency and Efficacy of 6-Nitrodopamine Versus Endogenous Catecholamines (Dopamine, Noradrenaline, Adrenaline)
Research in preclinical models, particularly in cardiovascular tissues, has revealed that 6-nitrodopamine (6-ND) possesses significantly higher potency and distinct efficacy compared to the classical endogenous catecholamines: dopamine (B1211576), noradrenaline, and adrenaline.
In isolated cardiac preparations, 6-ND demonstrates remarkable potency as both a positive chronotropic (heart rate) and inotropic (contractility) agent. In the isolated right atrium of rats, 6-ND is reported to be 100 times more potent than noradrenaline and adrenaline, and 10,000 times more potent than dopamine in increasing atrial frequency. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net Studies show that a concentration of 1 pM of 6-ND can significantly increase the atrial rate. A similar trend is observed for its inotropic effects. In the Langendorff-perfused rat heart, 6-ND was found to be the most potent endogenous positive inotropic agent. physiology.orgresearchgate.net It is approximately 1,000 times more potent than dopamine and noradrenaline and 10,000 times more potent than adrenaline in increasing left ventricular developed pressure. physiology.org To achieve significant increases in cardiac contractility (left ventricular developed pressure and dP/dtmax), a dose of 0.01 pmol of 6-ND was sufficient, whereas dopamine and noradrenaline required 10 pmol, and adrenaline required 100 pmol. mdpi.comresearchgate.net
In vivo studies in anesthetized rats corroborate these in vitro findings, demonstrating that 6-ND is a more potent positive chronotropic agent than the classical catecholamines. frontiersin.orgnih.gov A bolus injection of 0.1 pmol of 6-ND caused a significant increase in heart rate, while equivalent or higher doses (1 pmol) of dopamine, noradrenaline, and adrenaline initially produced no change. mdpi.comnih.gov
In vascular tissues, the pharmacological profile of 6-ND diverges significantly from endogenous catecholamines. Unlike dopamine, noradrenaline, and adrenaline, 6-ND is devoid of contractile activity in tissues like human umbilical cord vessels. physiology.orgnih.gov Instead, it acts as a potent vasorelaxant. scielo.brphysiology.org This effect is attributed to its function as a highly selective dopamine D2-like receptor antagonist. scielo.brfrontiersin.org Pre-incubation with 6-ND antagonized dopamine-induced contractions without affecting those caused by noradrenaline or adrenaline, highlighting its receptor selectivity in the vasculature. physiology.orgnih.govscielo.brfrontiersin.org
Table 1: Comparative Potency of 6-Nitrodopamine and Endogenous Catecholamines in Cardiac Tissue
| Compound | Effect | Tissue Model | Relative Potency Compared to 6-Nitrodopamine | Source |
|---|---|---|---|---|
| 6-Nitrodopamine | Positive Chronotropy | Rat Isolated Atria | - | frontiersin.orgfrontiersin.orgmdpi.com |
| Noradrenaline | Positive Chronotropy | Rat Isolated Atria | 100x less potent | frontiersin.orgfrontiersin.orgmdpi.com |
| Adrenaline | Positive Chronotropy | Rat Isolated Atria | 100x less potent | frontiersin.orgfrontiersin.orgmdpi.com |
| Dopamine | Positive Chronotropy | Rat Isolated Atria | 10,000x less potent | frontiersin.orgfrontiersin.orgmdpi.com |
| 6-Nitrodopamine | Positive Inotropy | Rat Isolated Heart (Langendorff) | - | mdpi.comphysiology.orgresearchgate.net |
| Noradrenaline | Positive Inotropy | Rat Isolated Heart (Langendorff) | 1,000x less potent | mdpi.comphysiology.orgresearchgate.net |
| Dopamine | Positive Inotropy | Rat Isolated Heart (Langendorff) | 1,000x less potent | mdpi.comphysiology.orgresearchgate.net |
| Adrenaline | Positive Inotropy | Rat Isolated Heart (Langendorff) | 10,000x less potent | physiology.org |
Comparative Studies with Other Nitrocatecholamines (e.g., 6-Nitrodopa, 6-Nitroadrenaline) and Cyanocatecholamines (e.g., 6-Cyanodopamine, 6-Bromodopamine) in Research Paradigms
The unique profile of 6-ND has prompted comparative studies with other catecholamine derivatives to understand the influence of different chemical modifications.
Basal release of several modified catecholamines has been identified in cardiac tissue. For instance, rabbit isolated atria were found to release 6-nitrodopa, 6-nitrodopamine, and 6-cyanodopamine, while 6-nitroadrenaline release was not detected. physiology.org Conversely, in rabbit ventricles, 6-nitroadrenaline was identified as the major catecholamine released. physiology.org The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been crucial for detecting these novel compounds, including 6-bromodopamine, in biological matrices like human plasma. researchgate.netnih.govresearchgate.netnih.gov
The functional effects of these derivatives can differ substantially. In studies on the rat isolated epididymal vas deferens (RIEVD), 6-cyanodopamine alone exhibited only weak contractile activity at high concentrations (1 mM). oup.com However, at much lower concentrations (as low as 1 nM), it significantly potentiated the contractions induced by noradrenaline, adrenaline, and dopamine. researchgate.netoup.com Furthermore, a powerful synergistic interaction was observed when 6-cyanodopamine and 6-nitrodopamine were co-incubated, leading to significant leftward shifts and increased maximal responses in noradrenaline-induced contractions. researchgate.netresearchgate.netoup.com
The enzymatic processing of these compounds also varies. A study using L-DOPA dioxygenase found that 6-bromodopamine and 6-cyanodopamine were robust substrates for the enzyme. nsf.gov In contrast, 6-nitrodopamine showed only limited turnover, suggesting that the nitro group hinders enzymatic cleavage in this specific context. nsf.gov
The effects of these compounds on monoamine oxidase (MAO), a key enzyme in catecholamine metabolism, have also been assessed. In a cell-free assay, 6-ND showed partial inhibitory activity against both MAO-A (<30% inhibition) and MAO-B (<40% inhibition). frontiersin.orgresearchgate.net 6-Nitrodopa and 6-cyanodopamine were also found to be MAO inhibitors, with 6-nitrodopa inhibiting MAO-A by approximately 40% and 6-cyanodopamine inhibiting MAO-B by a similar margin. frontiersin.orgresearchgate.net 6-Nitroadrenaline, however, did not produce significant inhibition of either MAO isoform. frontiersin.org
Table 2: Comparative Effects of Modified Catecholamines on Monoamine Oxidase (MAO) Activity
| Compound | MAO-A Inhibition | MAO-B Inhibition | Source |
|---|---|---|---|
| 6-Nitrodopamine | Partial (<30%) | Partial (<40%) | frontiersin.orgresearchgate.net |
| 6-Nitrodopa | ~40% | Not significant | frontiersin.orgresearchgate.net |
| 6-Nitroadrenaline | Not significant | Not significant | frontiersin.org |
| 6-Cyanodopamine | Not significant | ~40% | frontiersin.orgresearchgate.net |
| Adrenaline | Partial (<20%) | Not significant | frontiersin.org |
| Noradrenaline | Not significant | Not significant | frontiersin.org |
| Dopamine | Not significant | Not significant | frontiersin.org |
Theoretical and Conceptual Implications for Future Research Paradigms
Identification of Novel Preclinical Drug Targets Based on 6-Nitrodopamine Pathways
The unique physiological actions of 6-ND have illuminated novel pathways that can be targeted for drug development. Its distinct mechanisms of action separate it from classical catecholamines, offering new therapeutic possibilities for a range of conditions.
Key findings supporting new drug targets include:
Heart Failure : In preclinical models, 6-ND produces a powerful positive inotropic effect without a corresponding increase in blood pressure. nih.govnih.gov This profile is highly desirable for the treatment of acute and chronic heart failure, where increased contractility is needed without elevating cardiac workload. nih.govmdpi.com The 6-ND pathway represents a potential novel therapeutic approach in this area. nih.gov
Hypertension : As a potent, endothelium-derived vasodilator that acts by antagonizing dopamine (B1211576) D2 receptors, the 6-ND pathway offers a new target for treating arterial hypertension and ischemic vascular diseases. frontiersin.org Modulating the local balance between dopamine and 6-ND could be a key mechanism for controlling vascular smooth muscle tone. nih.gov
Ejaculatory Disorders : 6-ND has been identified as the major endogenous catecholamine that modulates contractility in the human vas deferens. nih.gov Research indicates that the ejaculatory disorders caused by certain α1-adrenoceptor antagonists may be due to the inhibition of 6-ND-induced contractions rather than their effect on classical catecholamines. researchgate.net This identifies the 6-ND receptor in the vas deferens as a novel target for treating ejaculatory dysfunction or for developing male contraceptives. nih.gov
Advancements in Bioanalytical and Methodological Approaches for Endogenous Nitrocatecholamine Research
The study of endogenous nitrocatecholamines like 6-ND has been propelled by advancements in bioanalytical techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.org The development of these highly sensitive and selective methods is essential for accurately measuring the low concentrations of these compounds in complex biological matrices. researchgate.netjapsonline.com
A cornerstone of accurate quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard. cerilliant.comwisdomlib.org 6-Nitrodopamine-d4 serves this exact purpose. biosynth.comcymitquimica.com As a deuterated analogue, it exhibits nearly identical chemical and physical properties to the endogenous 6-ND, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.com However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.com
The use of this compound provides several key advantages:
Accuracy and Precision : It corrects for sample loss during extraction and variability in instrument response, leading to more accurate and reproducible measurements. cerilliant.comwisdomlib.org
Matrix Effect Compensation : It helps to normalize for signal suppression or enhancement caused by other components in the biological sample. clearsynth.com
Method Validation : It is an essential component for robust, high-throughput bioanalytical method development and validation according to regulatory guidelines. clearsynth.comjapsonline.com
A validated LC-MS/MS method for the quantification of 6-ND, utilizing this compound, has demonstrated linearity over a concentration range of 0.1–20 ng/mL, showcasing the sensitivity required to measure its basal release from tissues. doi.orgresearchgate.net These methodological advancements are crucial for furthering research into the physiological and pathophysiological roles of nitrocatecholamines. researchgate.netdntb.gov.ua
Table 2: Example Parameters for LC-MS/MS Quantification of 6-Nitrodopamine
| Parameter | Detail | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | doi.org |
| Internal Standard | This compound | researchgate.net |
| Sample Preparation | Solid Phase Extraction (SPE) | researchgate.net |
| Linear Range | 0.1 - 20 ng/mL | doi.org |
| Application | Measurement of basal release from in vitro tissue preparations | doi.orgresearchgate.net |
Emerging Roles in Diverse Physiological and Pathophysiological Processes in Preclinical Models
Research enabled by the quantification of 6-ND has revealed its presence and functional importance in a wide array of tissues beyond the cardiovascular system. These findings in preclinical models suggest that 6-ND is a versatile signaling molecule with diverse physiological and pathophysiological roles.
Emerging areas of 6-ND function include:
Reproductive Tissues : 6-ND is the major catecholamine released from both rat and human vas deferens, where it causes smooth muscle contraction and is considered a pivotal modulator of the emission process of ejaculation. nih.govresearchgate.net It is also a potent endogenous relaxant of the rabbit corpus cavernosum, where its release is non-neurogenic and dependent on NO synthesis, suggesting a role in penile erection. nih.gov
Platelet Function : Human platelets have been shown to release 6-ND. Given that 6-ND can act as a dopamine D2/D3 receptor antagonist, it may modulate platelet reactivity and play a protective role against thrombosis, particularly in conditions involving vascular dysfunction.
Tissue-Specific Synthesis and Action : The origin of 6-ND appears to be tissue-specific. In the heart and corpus cavernosum, its release is non-neurogenic and linked to eNOS. mdpi.comnih.gov In other tissues, it may involve neuronal NOS (nNOS). frontiersin.org The effect of 6-ND is also tissue-dependent; it acts as a potent relaxant in most vascular tissues but as a contractile agent in the vas deferens. researchgate.netnih.gov
These discoveries highlight 6-ND as a ubiquitous and fundamentally important signaling molecule. Further research, underpinned by robust analytical methods using tools like this compound, is necessary to fully elucidate its role in health and disease.
Table 3: Summary of 6-Nitrodopamine Effects in Various Preclinical Models
| Tissue/System | Species | Primary Effect | Mechanism | Reference |
|---|---|---|---|---|
| Cardiovascular System | ||||
| Vasculature (Aorta, Umbilical Vessels) | Human, Rabbit, Reptile | Vasodilation | Dopamine D2-like receptor antagonism | researchgate.netfrontiersin.orgresearchgate.net |
| Heart (Atria) | Rat | Increased Heart Rate | Selective β1-adrenoceptor pathway | researchgate.netfrontiersin.org |
| Heart (Ventricles) | Rat | Increased Contractility | Selective β1-adrenoceptor pathway | mdpi.comnih.gov |
| Reproductive System | ||||
| Vas Deferens | Human, Rat | Contraction | Blocked by tricyclic antidepressants | nih.govresearchgate.net |
| Corpus Cavernosum | Rabbit | Relaxation | Novel NO-dependent pathway | nih.gov |
| Other |
Q & A
Basic Research Questions
Q. What methodologies are recommended for the identification and quantification of 6-Nitrodopamine-d4 in biological matrices?
- Answer : Utilize solid-phase extraction (SPE) coupled with HPLC-tandem mass spectrometry (HPLC-MS/MS). For example, SPE cartridges (e.g., Stratat-X 33 mm Polymeric Reversed Phase) can isolate deuterated catecholamines from complex matrices like Krebs-Henseleit solution. Elution with acetonitrile/water (90:10 v/v) followed by evaporation and reconstitution in acetonitrile/water (50:50 v/v) ensures optimal recovery. Quantitation limits as low as 0.1 ng/mL are achievable using deuterated internal standards to correct for matrix effects .
Q. How should researchers ensure stability and avoid degradation of this compound during experimental workflows?
- Answer : Store the compound at 2–8°C in light-protected vials to prevent photodegradation. During sample preparation, maintain pH stability using ascorbic acid (3 mM) in buffers to inhibit oxidation. Validate stability by spiking control matrices and measuring recovery rates over time under varying storage conditions (e.g., room temperature vs. refrigerated) .
Advanced Research Questions
Q. How can matrix effects and artifactual formation of nitrosamines be mitigated when analyzing this compound in cardiovascular tissue samples?
- Answer : Matrix effects (e.g., ion suppression in MS) are minimized by using deuterated analogs like this compound as internal standards. For artifactual nitrosamine formation, pre-treat samples with nitrosation inhibitors (e.g., sulfamic acid) and validate methods using nitrosamine-free controls. Employ gas chromatography with nitrogen-phosphorus detection (GC-NPD) as a complementary technique to confirm results .
Q. What experimental designs resolve contradictions in reported recovery rates of this compound across studies?
- Answer : Conduct systematic scoping reviews to compare methodologies (e.g., SPE vs. liquid-liquid extraction). For example, discrepancies in recovery rates may arise from differences in SPE cartridge chemistry (e.g., polymeric vs. silica-based). Replicate experiments using harmonized protocols (e.g., identical buffer pH, temperature, and elution solvents) and apply statistical tools like ANOVA to identify significant variables .
Q. How can researchers optimize the synthesis of this compound to improve isotopic purity for tracer studies?
- Answer : Use deuterium-labeled precursors (e.g., dopamine-d3 hydrochloride) in nitration reactions under controlled conditions (e.g., low temperature, inert atmosphere). Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Compare yields against non-deuterated analogs to assess isotopic effects on reaction kinetics .
Methodological Frameworks
Q. What criteria should guide the formulation of research questions on this compound’s role in endothelial function?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible : Can marmoset aorta ring assays (as in ) be adapted for high-throughput screening?
- Novel : Does this compound compete with endogenous dopamine receptors in marmoset models?
Support hypotheses with literature reviews focusing on structural analogs (e.g., 6-Cyanodopamine) and their pharmacological profiles .
Q. How should researchers address gaps in ecological toxicity data for this compound?
- Answer : Design tiered testing strategies:
- Tier 1 : Use in silico tools (e.g., QSAR models) to predict biodegradability and bioaccumulation.
- Tier 2 : Conduct acute toxicity assays (e.g., Daphnia magna LC50) with EPA-approved protocols.
Reference regulatory frameworks (e.g., TSCA, CERCLA) to ensure compliance with disposal guidelines .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?
- Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50 values. Use tools like GraphPad Prism to generate error bars (standard deviation) and perform t-tests for significance. For multivariate data, employ principal component analysis (PCA) to distinguish between deuterated and non-deuterated analyte effects .
Q. How can researchers ensure reproducibility when publishing this compound protocols?
- Answer : Adhere to the MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting. Include raw data (e.g., chromatograms, mass spectra) in supplementary materials and specify instrument parameters (e.g., collision energy in MS/MS). Use platforms like Zenodo for open-access data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
